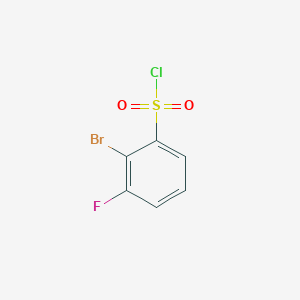
2-Bromo-3-fluorobenzenesulphonyl chloride
Vue d'ensemble
Description
2-Bromo-3-fluorobenzenesulphonyl chloride is a chemical compound with the molecular formula C6H3BrClFO2S . It has a molecular weight of 273.51 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-3-fluorobenzenesulfonyl chloride . The InChI code is 1S/C6H3BrClFO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 273.51 .Applications De Recherche Scientifique
Synthesis and Halogenation Studies
2-Bromo-3-fluorobenzonitrile has been synthesized through a scaleable process involving the bromodeboronation of aryl boronic acids, demonstrating the utility of 2-bromo-3-fluorobenzenesulphonyl chloride in creating complex organic compounds (Szumigala et al., 2004).
Reactions with Alkyllithium Compounds
The compound has been utilized in the formation of 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, highlighting its reactivity with alkyllithium compounds and its role in producing complex molecules (Leroux et al., 2005).
Catalytic Applications
In catalysis, this compound is involved in dehydrogenation reactions at cationic N-heterocyclic carbene stabilized metal centers, indicating its significance in advanced catalytic processes (Tang et al., 2010).
Palladium-Catalyzed Arylation
The compound is also a key reactant in palladium-catalyzed desulfitative arylation, a method to produce arylated heteroarenes, showcasing its versatility in complex organic syntheses (Skhiri et al., 2015).
Molecular Conformation Studies
Additionally, it is used in studies concerning molecular conformational structures, offering insights into the physical chemistry of halogen-containing compounds (Johansen et al., 2013).
Vibrational Spectra Analysis
Research on the vibrational spectra of halobenzene cations, including those similar to this compound, further highlights its relevance in spectroscopic studies (Kwon et al., 2002).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Bromo-3-fluorobenzenesulphonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. The sulfonyl chloride group in this compound reacts with nucleophilic groups such as amines, thiols, and hydroxyls, forming sulfonamide, sulfonate, and sulfonate ester linkages, respectively. This reactivity makes it a valuable tool for labeling and cross-linking proteins, peptides, and other biomolecules. Enzymes such as proteases and kinases can be targeted using this compound to study their activity and interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modify cell surface proteins, affecting cell signaling pathways and receptor functions. This compound can also penetrate cells and interact with intracellular proteins, leading to changes in gene expression and cellular metabolism. For instance, this compound can inhibit specific enzymes involved in metabolic pathways, thereby altering the metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic residues in proteins and other biomolecules. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at ambient temperature but can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with some modifications persisting even after the compound has been removed .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cytotoxicity and tissue damage. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical modification without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit enzymes such as kinases and proteases, affecting the overall metabolic flux and altering metabolite levels. The compound’s reactivity with nucleophilic groups allows it to participate in the formation of stable adducts with metabolic intermediates, influencing the metabolic pathways in which these intermediates are involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and reactivity, which determine its ability to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound can localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences or modifications .
Propriétés
IUPAC Name |
2-bromo-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXLEQLNBFIGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B1372035.png)
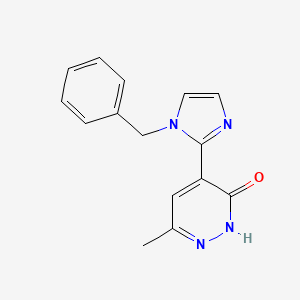
![Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372040.png)
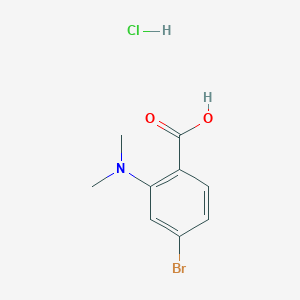
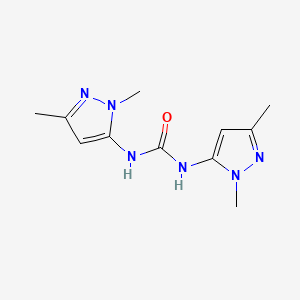
![3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1372047.png)
![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)

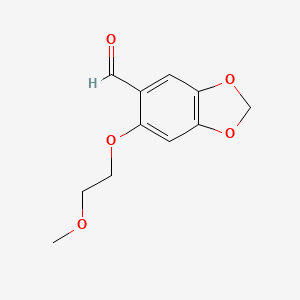

![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1372053.png)

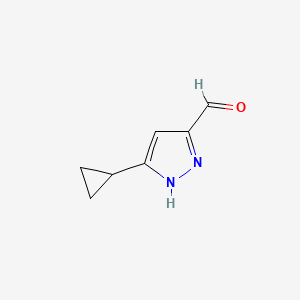
![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride](/img/structure/B1372057.png)
